

Outgassing Characteristics of Tefzel® (ETFE) in Vacuum Environments: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Tefzel**

Cat. No.: **B1215275**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the outgassing characteristics of **Tefzel®**, a brand of ethylene tetrafluoroethylene (ETFE), in vacuum environments. Understanding these properties is critical for applications where outgassing-induced contamination can compromise the performance and integrity of sensitive equipment, such as in space applications, scientific instrumentation, and pharmaceutical manufacturing processes under vacuum. This document consolidates available data on the outgassing performance of **Tefzel®**, details the standardized testing methodology, and illustrates the experimental workflow.

Introduction to Outgassing in Vacuum

Outgassing is the release of a gas that was dissolved, trapped, frozen, or absorbed in some material.^[1] In a vacuum environment, these released volatile compounds can condense on sensitive surfaces, leading to contamination that can impair optical, electronic, or thermal properties of a system.^{[2][3]} Therefore, materials selected for use in high-vacuum or space applications must exhibit low outgassing characteristics.^[4] The primary metrics for quantifying outgassing, as defined by the widely recognized ASTM E595 standard, are Total Mass Loss (TML) and Collected Volatile Condensable Material (CVCM).^{[2][4][5]}

Tefzel® (ETFE) is a fluoropolymer known for its mechanical toughness, chemical inertness, and resistance to high-energy radiation.^[6] Its favorable outgassing properties make it a suitable material for various vacuum and space applications, including wire and cable insulation and jacketing.^{[7][8]}

Quantitative Outgassing Data for Tefzel®

The outgassing performance of various Tefzel® grades has been characterized using the ASTM E595 standard test method. The data presented below has been compiled from various sources to provide a comparative overview. It is important to note that specific values can vary depending on the particular grade and processing conditions of the material.

Material Description	Total Mass Loss (TML) %	Collected Volatile Condensable Material (CVCM) %	Water Vapor Regained (WVR) %	Test Conditions
Tefzel™ ETFE (General)				
Average	0.07	0.01	Not Specified	149°C for 24 hours in vacuum[9]
Maximum	0.12	0.02	Not Specified	149°C for 24 hours in vacuum[9]
Tefzel® 200 and 280				
Maximum Weight Loss	< 1.00	< 0.10	Not Specified	ASTM E595[10]
Tefzel® TYZ26M (Cable Tie)	0.14	0.01	0.10 (RML)	ASTM E595
Crosslinked ETFE (XL-ETFE)	Generally Low ("Good")	Generally Low ("Good")	Not Specified	General Assessment[8][11]

Note: The generally accepted screening levels for spacecraft materials are a TML of 1.00% and a CVCM of 0.10%.^{[4][5]} The data indicates that Tefzel® materials typically perform well within these limits. "RML" refers to Recovered Mass Loss.

Experimental Protocol: ASTM E595

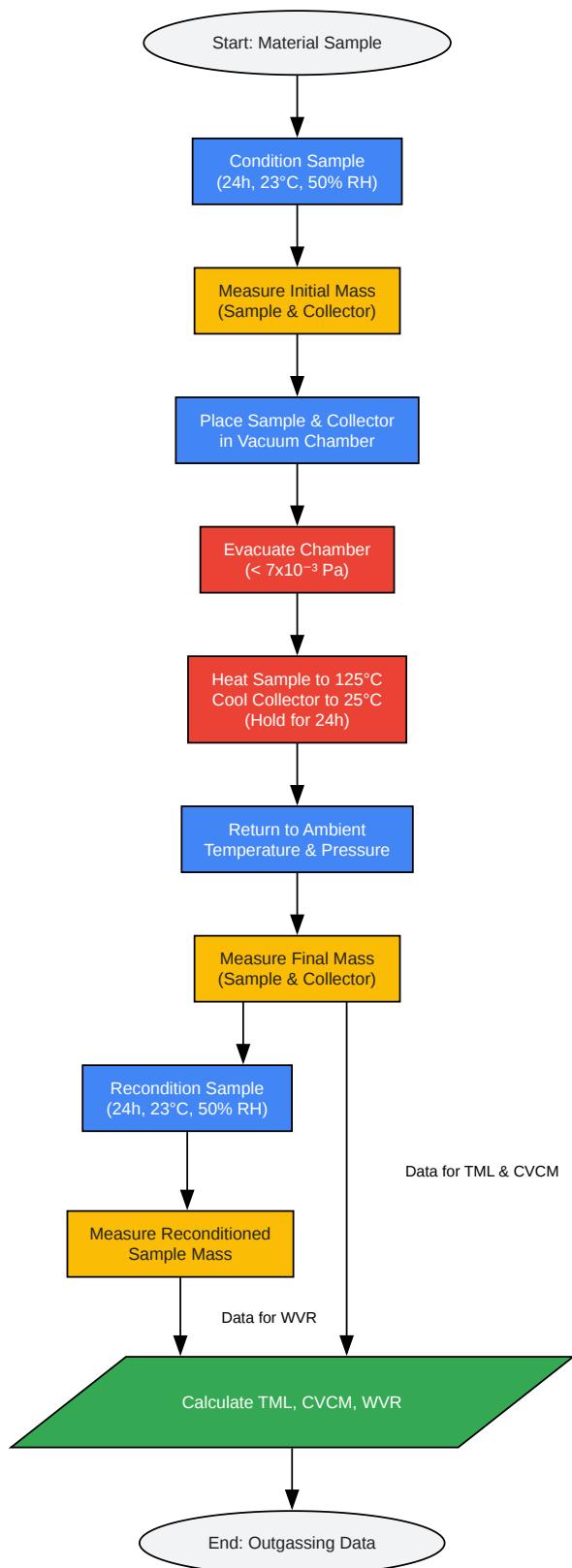
The standard test method for determining the outgassing properties of materials in a vacuum environment is ASTM E595, "Standard Test Method for Total Mass Loss and Collected Volatile Condensable Materials from Outgassing in a Vacuum Environment."[\[5\]](#)

Test Apparatus and Conditions

The ASTM E595 test involves subjecting a material sample to a controlled vacuum and temperature for a specified duration. The key parameters of the test are:

- Vacuum: The test is conducted at a pressure of less than 7×10^{-3} Pa (5×10^{-5} torr).[\[5\]](#)
- Sample Temperature: The material specimen is maintained at a temperature of 125°C.[\[5\]](#)
- Collector Plate Temperature: A collector plate is maintained at 25°C to condense any volatile materials that are outgassed from the sample.[\[5\]](#)
- Test Duration: The standard test duration is 24 hours.[\[5\]](#)

Measurement Procedure


- Initial Sample Conditioning and Weighing: The material sample is first conditioned at 23°C and 50% relative humidity for 24 hours. Its initial mass is then precisely measured.[\[2\]](#)
- Exposure: The conditioned sample is placed in a heated compartment within the vacuum chamber. A pre-weighed, cooled collector plate is positioned near the sample's vent port.[\[12\]](#)
- Vacuum and Heating: The chamber is evacuated to the required pressure, and the sample is heated to 125°C for 24 hours. The collector plate is maintained at 25°C throughout this period.[\[5\]](#)[\[12\]](#)
- Post-Exposure Weighing: After 24 hours, the system is brought back to ambient conditions. The final mass of the sample and the collector plate are measured.
- Water Vapor Regain (WVR) Measurement: The sample is then reconditioned at 23°C and 50% relative humidity for 24 hours, and its mass is measured again to determine the amount of water vapor reabsorbed.[\[5\]](#)

Calculation of Outgassing Parameters

- Total Mass Loss (TML): This is the percentage of the initial sample mass that is lost during the test. It is calculated as: $TML (\%) = [(Initial\ Sample\ Mass - Final\ Sample\ Mass) / Initial\ Sample\ Mass] \times 100$
- Collected Volatile Condensable Material (CVCM): This is the percentage of the initial sample mass that condenses on the cooled collector plate. It is calculated as: $CVCM (\%) = [(Final\ Collector\ Mass - Initial\ Collector\ Mass) / Initial\ Sample\ Mass] \times 100$
- Water Vapor Regained (WVR): This is the percentage of the initial sample mass that is regained after re-exposure to a controlled humidity environment. It is calculated as: $WVR (\%) = [(Reconditioned\ Sample\ Mass - Final\ Sample\ Mass) / Initial\ Sample\ Mass] \times 100$

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the ASTM E595 outgassing test procedure.

[Click to download full resolution via product page](#)

ASTM E595 Outgassing Test Workflow

Mechanisms of Outgassing

The outgassing from a material in a vacuum is a complex process that can involve several mechanisms:

- Desorption: The release of molecules that are physically or chemically bound to the surface of the material.
- Diffusion: The migration of volatile molecules from the bulk of the material to the surface.
- Vaporization/Sublimation: The direct phase change of the material itself from a solid or liquid to a gas.
- Permeation: The movement of gases from the external environment through the material into the vacuum.[\[13\]](#)

For polymeric materials like **Tefzel®**, outgassing is often dominated by the desorption of adsorbed species (such as water vapor) and the diffusion of low molecular weight oligomers, residual solvents, or additives from the bulk of the material.[\[12\]](#)

Conclusion

Tefzel® (ETFE) demonstrates favorable outgassing characteristics, making it a reliable material for applications in vacuum environments where minimizing contamination is paramount. The quantitative data, primarily from ASTM E595 testing, shows that **Tefzel®** and its variants typically exhibit Total Mass Loss and Collected Volatile Condensable Material values well within the stringent limits required for space and high-vacuum applications. A thorough understanding of the standardized testing protocols and the fundamental mechanisms of outgassing is essential for researchers, scientists, and engineers in selecting and qualifying materials for critical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. keylinktech.com [keylinktech.com]
- 2. infinitalab.com [infinitalab.com]
- 3. Understanding the Significance of Material Outgassing in Vacuum Chambers and Identifying Suitable Materials | Temperature Sensors | US Made [hgsind.com]
- 4. thegundcompany.com [thegundcompany.com]
- 5. ASTM E595 Standard Test Method | Materials Characterization Services [mat-cs.com]
- 6. americandurafilm.com [americandurafilm.com]
- 7. timesmicrowave.com [timesmicrowave.com]
- 8. nepp.nasa.gov [nepp.nasa.gov]
- 9. tetrachim.com [tetrachim.com]
- 10. industrialcoat.com [industrialcoat.com]
- 11. interconnect-wiring.com [interconnect-wiring.com]
- 12. itlinc.com [itlinc.com]
- 13. blog.caplinq.com [blog.caplinq.com]
- To cite this document: BenchChem. [Outgassing Characteristics of Tefzel® (ETFE) in Vacuum Environments: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1215275#outgassing-characteristics-of-tefzel-in-vacuum-environments>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com